N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is a six-membered electron-rich ring that is commonly found in biologically active molecules, both in natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine scaffold. The trimethoxyphenyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules.
Biology: It has been studied for its potential as an inhibitor of enzymes and proteins involved in various biological processes.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
N~2~-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate: and Trimethoprim : Both are dihydrofolate reductase inhibitors with similar pharmacophore properties.
These compounds share the trimethoxyphenyl group, which contributes to their biological activities. N2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique in its specific triazolopyrimidine scaffold, which may offer distinct advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C15H15N5O4 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H15N5O4/c1-22-10-7-9(8-11(23-2)12(10)24-3)17-14(21)13-18-15-16-5-4-6-20(15)19-13/h4-8H,1-3H3,(H,17,21) |
InChI Key |
KOSUQTOVTXOMJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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